1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one
Overview
Description
The compound “1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one” is a derivative of pyrazole, which is a type of heterocyclic aromatic organic compound. Pyrazoles are known for their wide range of applications in medicinal chemistry due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of a pyrazole ring attached to a 2-methoxyethyl group and an ethanone group. The exact structure and conformation would depend on the specific conditions and environment .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, often serving as precursors to more complex compounds. They can undergo reactions such as nucleophilic substitution, reduction, and others .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Chemical Synthesis and Biological Potential
Compounds like 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one play a pivotal role in modern medicinal chemistry, especially due to their pyrazole and 1,2,4-triazole derivatives. These compounds are strategically significant, given their considerable chemical modification possibilities and substantial pharmacological potential. The integration of 1,2,4-triazole and pyrazole fragments in new substances can profoundly influence the development of specific types of biological activities. Additionally, the structural combination of these heterocycles within a single molecule significantly enhances the interaction with a variety of biological targets. The creation of condensed systems involving 1,2,4-triazole is not only scientifically intriguing but also holds immense promise in drug development and other biological applications (Fedotov et al., 2022).
Structural Characterization and Analysis
The compound 1-(3-(4-iodophenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethan-1-one, which shares structural similarities with 1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one, has been synthesized and characterized through spectroscopic techniques. It crystallizes in the monoclinic system and its structure was confirmed by X-ray diffraction studies. The crystal packing is predominantly influenced by weak C⋯H···π interactions, highlighting the significance of understanding intermolecular interactions in the crystal structure for potential applications in material science and drug design (Delgado et al., 2020).
Future Directions
properties
IUPAC Name |
1-[1-(2-methoxyethyl)pyrazol-4-yl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-7(11)8-5-9-10(6-8)3-4-12-2/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASIRBBRTLDATBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=C1)CCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501234762 | |
Record name | Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(2-methoxyethyl)-1H-pyrazol-4-yl)ethan-1-one | |
CAS RN |
1341830-27-0 | |
Record name | Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1341830-27-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501234762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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